molecular formula C26H23NO5 B6544384 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide CAS No. 929471-36-3

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Cat. No.: B6544384
CAS No.: 929471-36-3
M. Wt: 429.5 g/mol
InChI Key: AQAZKVOCNGJTMY-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains methoxy groups and a benzoyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzoic acid and 3-methyl-1-benzofuran-5-amine as the primary starting materials.

    Formation of Benzoyl Intermediate: The 2,5-dimethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The benzoyl chloride intermediate is then reacted with 3-methyl-1-benzofuran-5-amine in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final pure compound

Chemical Reactions Analysis

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)26(29)27-18-9-11-23-20(13-18)16(2)25(32-23)24(28)21-14-19(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZKVOCNGJTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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